4-Fluoro-2-(trifluoromethylsulphonyl)aniline

CAS No.:

Cat. No.: VC20318297

Molecular Formula: C7H5F4NO2S

Molecular Weight: 243.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H5F4NO2S |

|---|---|

| Molecular Weight | 243.18 g/mol |

| IUPAC Name | 4-fluoro-2-(trifluoromethylsulfonyl)aniline |

| Standard InChI | InChI=1S/C7H5F4NO2S/c8-4-1-2-5(12)6(3-4)15(13,14)7(9,10)11/h1-3H,12H2 |

| Standard InChI Key | BSJZYMLIXOGEKB-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C=C1F)S(=O)(=O)C(F)(F)F)N |

Introduction

Chemical Identity and Physicochemical Properties

Structural Characteristics

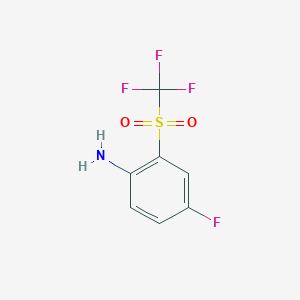

4-Fluoro-2-(trifluoromethylsulphonyl)aniline features a benzene ring substituted with three functional groups: an amino group (-NH₂) at position 1, a fluorine atom (-F) at position 4, and a trifluoromethylsulphonyl group (-SO₂CF₃) at position 2 (Fig. 1). The electron-withdrawing nature of the -SO₂CF₃ group significantly influences the compound’s reactivity, enhancing its stability and directing electrophilic substitution reactions to specific ring positions .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₅F₄NO₂S | |

| Molecular Weight | 243.18 g/mol | |

| Physical State | Solid | |

| Melting Point | Not Available | |

| Solubility in Water | Not Available | |

| Vapour Pressure | Not Available |

Spectroscopic Data

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct shifts for the aromatic protons and the -SO₂CF₃ group. In the ¹H NMR spectrum, the amino proton resonates as a broad singlet near δ 5.5 ppm, while the aromatic protons display coupling patterns consistent with ortho and para substituents . The ¹⁹F NMR spectrum shows a characteristic triplet for the -CF₃ group at approximately δ -75 ppm .

Synthesis and Manufacturing

Industrial Production Routes

The synthesis of 4-fluoro-2-(trifluoromethylsulphonyl)aniline typically involves sequential functionalization of aniline derivatives. A validated pathway (Fig. 2) begins with 2-fluoro-4-methylaniline, which undergoes sulfonylation using chlorosulfonic acid to introduce the -SO₂Cl group . Subsequent reduction with red phosphorus and iodine yields the corresponding thiol, which is alkylated with 2,2,2-trifluoroethyl iodide to form the trifluoromethylsulphonyl moiety . Final purification via recrystallization or column chromatography ensures high purity (>95%) .

Key Reaction Conditions

-

Sulfonylation: Conducted at 80°C for 2 hours in chlorosulfonic acid .

-

Reduction: Red phosphorus and catalytic iodine in aqueous HCl .

-

Alkylation: Potassium carbonate in N,N-dimethylformamide (DMF) at 60°C .

Scalability and Yield Optimization

Industrial-scale production faces challenges in controlling exothermic reactions during sulfonylation. Modulating the addition rate of chlorosulfonic acid and maintaining temperatures below 85°C mitigate side reactions, improving yields to 70–80% . Solvent selection (e.g., dichloromethane for acylation steps) further enhances efficiency .

Applications in Agrochemical Development

Role in Acaricidal Agents

4-Fluoro-2-(trifluoromethylsulphonyl)aniline is a precursor to phenylpiperazine derivatives, which exhibit potent activity against spider mites. In a 2021 study, 1-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)phenyl]-4-(trifluoromethylsulfonyl)piperazine—a derivative of this compound—achieved 95% mortality against Tetranychus urticae at 50 ppm . The trifluoromethylsulphonyl group enhances lipid membrane permeability, facilitating interaction with mite neuronal receptors .

Table 2: Bioactivity of Selected Derivatives

| Derivative | Target Pest | LC₅₀ (ppm) | Source |

|---|---|---|---|

| Compound 5-1 | Tetranychus urticae | 12 | |

| Compound 5-6 | Panonychus citri | 18 |

Structure-Activity Relationships (SAR)

-

Electron-Withdrawing Groups: The -SO₂CF₃ group increases electrophilicity, enhancing binding to acetylcholinesterase .

-

Fluorine Substitution: The para-F atom improves metabolic stability by resisting oxidative degradation .

Environmental and Regulatory Profile

Ecotoxicology

Future Research Directions

-

Green Synthesis: Developing solvent-free or catalytic methods to reduce waste.

-

Extended Bioactivity Screening: Testing against resistant mite strains.

-

Toxicokinetic Studies: Investigating metabolic pathways in non-target organisms.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume